molecular formula C21H23N3O5 B4158231 N-cyclohexyl-2-{[(4-nitrophenoxy)acetyl]amino}benzamide

N-cyclohexyl-2-{[(4-nitrophenoxy)acetyl]amino}benzamide

Cat. No.: B4158231
M. Wt: 397.4 g/mol
InChI Key: ZVAXAFWJFWBYTO-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[(4-nitrophenoxy)acetyl]amino}benzamide: is an organic compound with the molecular formula C21H23N3O5 It is characterized by a complex structure that includes a cyclohexyl group, a nitrophenoxy group, and a benzamide moiety

Properties

IUPAC Name

N-cyclohexyl-2-[[2-(4-nitrophenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c25-20(14-29-17-12-10-16(11-13-17)24(27)28)23-19-9-5-4-8-18(19)21(26)22-15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7,14H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAXAFWJFWBYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[(4-nitrophenoxy)acetyl]amino}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-nitrophenoxyacetic acid: This can be achieved by reacting 4-nitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation of 4-nitrophenoxyacetic acid: The resulting 4-nitrophenoxyacetic acid is then acylated with benzoyl chloride to form 4-nitrophenoxyacetyl chloride.

    Amidation: The 4-nitrophenoxyacetyl chloride is reacted with 2-aminobenzamide in the presence of a base like triethylamine to form the intermediate product.

    Cyclohexylation: Finally, the intermediate product is reacted with cyclohexylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[(4-nitrophenoxy)acetyl]amino}benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Alkoxides, thiolates.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products

    Reduction: Formation of N-cyclohexyl-2-{[(4-aminophenoxy)acetyl]amino}benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Hydrolysis: Formation of 4-nitrophenoxyacetic acid and cyclohexylamine.

Scientific Research Applications

N-cyclohexyl-2-{[(4-nitrophenoxy)acetyl]amino}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[(4-nitrophenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. For example, the compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the amide and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-{[(4-aminophenoxy)acetyl]amino}benzamide: Similar structure but with an amino group instead of a nitro group.

    N-cyclohexyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide: Similar structure but with a methoxy group instead of a nitro group.

    N-cyclohexyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-cyclohexyl-2-{[(4-nitrophenoxy)acetyl]amino}benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclohexyl, nitrophenoxy, and benzamide moieties also contributes to its unique properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-2-{[(4-nitrophenoxy)acetyl]amino}benzamide
Reactant of Route 2
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N-cyclohexyl-2-{[(4-nitrophenoxy)acetyl]amino}benzamide

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